molecular formula C17H15NO4 B268746 Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate

Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate

Cat. No. B268746
M. Wt: 297.3 g/mol
InChI Key: GIKULFFUEINMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate is a chemical compound that belongs to the class of carbamate esters. It is commonly used in scientific research for its ability to inhibit the activity of certain enzymes.

Scientific Research Applications

Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate has been widely used in scientific research for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a critical role in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, which has been linked to improved cognitive function and memory. Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate has also been studied for its potential use in the treatment of Alzheimer's disease.

Mechanism of Action

Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate works by binding to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate has been shown to improve cognitive function and memory in animal studies. It has also been found to have neuroprotective effects and to reduce oxidative stress in the brain. Additionally, Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate has been shown to have anti-inflammatory properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate in lab experiments is its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase, which makes it a useful tool for studying cholinergic neurotransmission. However, one limitation of using Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate. One area of focus is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of interest is the potential use of Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate.

Synthesis Methods

Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate can be synthesized through a multistep process involving the reaction of 4-acetylphenyl isocyanate with methyl 3-hydroxybenzoate. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting compound is then purified through a series of techniques such as column chromatography and recrystallization.

properties

Product Name

Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate

Molecular Formula

C17H15NO4

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 3-[(4-acetylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H15NO4/c1-11(19)12-6-8-15(9-7-12)18-16(20)13-4-3-5-14(10-13)17(21)22-2/h3-10H,1-2H3,(H,18,20)

InChI Key

GIKULFFUEINMQT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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